(4S)-6-Azaspiro[2.5]octan-4-ol chemical properties
(4S)-6-Azaspiro[2.5]octan-4-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of (4S)-6-Azaspiro[2.5]octan-4-ol
Executive Summary
(4S)-6-Azaspiro[2.5]octan-4-ol is a chiral, spirocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic scaffolds, providing a means to explore novel chemical space and optimize key drug-like properties such as potency, selectivity, and metabolic stability.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core chemical properties, conformational landscape, synthetic strategies, and medicinal chemistry applications of this valuable molecular scaffold. By synthesizing data from established literature and providing field-proven insights, this document aims to explain the causality behind its structural features and empower its strategic deployment in modern discovery programs.
The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
The drive to develop novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore beyond the confines of flat, two-dimensional chemical structures. Spirocyclic systems, which feature two rings connected by a single quaternary carbon atom, have emerged as powerful design elements.[2] The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target and projects substituents into well-defined three-dimensional vectors.[3]
The 6-azaspiro[2.5]octane framework, a fusion of a piperidine and a cyclopropane ring, is a particularly attractive scaffold.[1] It combines the proven utility of the piperidine ring, the most common nitrogen-containing heterocycle in FDA-approved drugs, with the unique conformational constraints and metabolic stability imparted by the cyclopropane moiety.[4] The specific isomer, (4S)-6-Azaspiro[2.5]octan-4-ol, further enhances this utility by incorporating a chiral hydroxyl group, which serves as a versatile handle for stereospecific derivatization and hydrogen bonding interactions within a target active site.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (4S)-6-Azaspiro[2.5]octan-4-ol is critical for its effective application.
Core Structure and Stereochemistry
The molecule consists of a piperidine ring spiro-fused at its 3-position to a cyclopropane ring. The key functional groups are the secondary amine at position 6 and a hydroxyl group at position 4. The "(4S)" designation defines the absolute stereochemistry at the carbinol center, a crucial feature for enantioselective interactions with chiral biological macromolecules.
Tabulated Physicochemical Properties
The following table summarizes the known and computed properties for the hydrochloride salt of 6-azaspiro[2.5]octan-4-ol and the parent 6-azaspiro[2.5]octane scaffold.
| Property | Value | Source / Compound |
| IUPAC Name | (4S)-6-Azaspiro[2.5]octan-4-ol | - |
| CAS Number | 955028-68-9 (HCl Salt) | CymitQuimica[5] |
| Molecular Formula | C₇H₁₄ClNO (HCl Salt) | CymitQuimica[5] |
| Molecular Weight | 163.65 g/mol (HCl Salt) | CymitQuimica[5] |
| Physical Form | Solid | CymitQuimica[5] |
| Purity | ≥97.0% | CymitQuimica[5] |
| Computed Molecular Weight | 111.18 g/mol (Free Base Scaffold) | PubChem[6] |
| Computed Molecular Formula | C₇H₁₃N (Free Base Scaffold) | PubChem[6] |
| InChI Key (HCl Salt) | BKVWWBSIILYIBZ-UHFFFAOYSA-N | CymitQuimica[5] |
Conformational Analysis
The conformational behavior of (4S)-6-Azaspiro[2.5]octan-4-ol is dominated by the piperidine ring's preference for a low-energy chair conformation and the rigid constraints imposed by the spiro-fused cyclopropane.
Causality of Conformational Preference: Saturated six-membered rings like piperidine adopt a chair conformation to minimize both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H and C-C bonds).[7] The fusion of the cyclopropane ring locks the C3 position, but the rest of the piperidine ring can still undergo a ring-flip, interconverting the axial and equatorial positions of the substituents.
For the (4S)-6-Azaspiro[2.5]octan-4-ol, two primary chair conformers exist in equilibrium. The conformer where the C4-hydroxyl group occupies the equatorial position is significantly more stable. This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions—steric clashes between an axial substituent and the axial hydrogens on C2 and C6—which would destabilize the axial conformer.[8]
Caption: Conformational equilibrium of (4S)-6-Azaspiro[2.5]octan-4-ol.
Synthetic Strategies
While numerous methods exist for constructing spirocyclic piperidines, a targeted, stereocontrolled synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol requires careful planning.[2] A plausible and efficient synthetic route is proposed below, grounded in established chemical transformations.
Expertise in Synthetic Design: The chosen strategy focuses on building the spiro-cyclopropane onto a pre-existing piperidine core, followed by a stereoselective reduction. This approach is often more reliable than forming the piperidine ring last, as it allows for better control over the critical stereocenter at C4. The choice of a nitrogen protecting group (like Boc or Cbz) is essential to deactivate the amine during the initial steps and is a standard practice in heterocyclic chemistry.
Proposed Synthetic Protocol
This protocol is a self-validating system, where successful completion of each step provides the pure intermediate required for the subsequent transformation.
Step 1: N-Protection of 4-Piperidone
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Objective: To protect the piperidine nitrogen to prevent side reactions.
-
Methodology: To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the reaction is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield N-Boc-4-piperidone.
Step 2: Spiro-Cyclopropanation (Corey-Chaykovsky Reaction)
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Objective: To form the spirocyclic cyclopropane ring.
-
Methodology: Trimethylsulfoxonium iodide (1.2 eq) is suspended in dry THF under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added carefully at 0 °C. The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases, forming the ylide. A solution of N-Boc-4-piperidone (1.0 eq) in dry THF is added dropwise, and the reaction is stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification by column chromatography yields N-Boc-1-oxa-6-azaspiro[2.5]octane (an epoxide intermediate). Alternative: Direct cyclopropanation using a Simmons-Smith type reaction on an enol ether precursor could also be employed.[9]
Step 3: Epoxide Opening and Rearrangement to Ketone
-
Objective: To convert the epoxide to the desired 6-azaspiro[2.5]octan-4-one scaffold.
-
Methodology: The epoxide from Step 2 is dissolved in diethyl ether and treated with a Lewis acid such as BF₃·OEt₂ (catalytic amount) at 0 °C. This promotes a rearrangement to the corresponding ketone, N-Boc-6-azaspiro[2.5]octan-4-one. The reaction is carefully monitored and quenched with saturated NaHCO₃ solution.
Step 4: Stereoselective Ketone Reduction
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Objective: To reduce the ketone to the alcohol with the desired (S) stereochemistry.
-
Causality: The choice of reducing agent is critical for stereocontrol. A bulky, sterically hindered reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) will preferentially attack the carbonyl from the less hindered face, yielding the desired (4S) alcohol.
-
Methodology: N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq) is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. L-Selectride (1.1 eq, 1.0 M solution in THF) is added dropwise. The reaction is stirred for 2-4 hours. The reaction is quenched by the slow addition of methanol, followed by aqueous NaOH and H₂O₂. The mixture is extracted with ethyl acetate, dried, and purified to give N-Boc-(4S)-6-azaspiro[2.5]octan-4-ol.
Step 5: N-Deprotection
-
Objective: To remove the Boc protecting group to yield the final product.
-
Methodology: The product from Step 4 is dissolved in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM. The solution is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield (4S)-6-Azaspiro[2.5]octan-4-ol as its hydrochloride or trifluoroacetate salt.
Caption: Proposed synthetic workflow for (4S)-6-Azaspiro[2.5]octan-4-ol.
Chemical Reactivity and Derivatization Potential
The bifunctional nature of (4S)-6-azaspiro[2.5]octan-4-ol, possessing both a nucleophilic secondary amine and a versatile secondary alcohol, makes it an ideal scaffold for building molecular complexity.
-
Reactions at the Nitrogen (N-6): The secondary amine is a key attachment point. It readily undergoes standard transformations such as N-alkylation, N-acylation with acid chlorides or anhydrides, N-arylation via Buchwald-Hartwig coupling, and reductive amination with aldehydes or ketones. These reactions are fundamental for incorporating the spirocycle into a larger drug candidate.[10]
-
Reactions at the Oxygen (O-4): The secondary alcohol can be functionalized to modulate polarity and introduce new interaction points. Common reactions include O-alkylation to form ethers (e.g., Williamson ether synthesis), O-acylation to form esters, or oxidation (e.g., using Swern or Dess-Martin periodinane) to revert to the corresponding ketone, which can serve as an alternative attachment point.
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry
The unique structural attributes of (4S)-6-azaspiro[2.5]octan-4-ol make it a high-value scaffold for addressing common challenges in drug discovery.
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Scaffold for 3D Diversity: As a rigid, non-planar building block, it allows chemists to escape "flatland" and design molecules with superior shape complementarity for their protein targets.[1]
-
Bioisosteric Replacement: The spiro-alkane moiety can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, while offering different solubility and metabolic profiles. It can also replace conformationally flexible linkers to pre-organize a molecule for optimal target binding.
-
Improved Physicochemical Properties: Incorporation of saturated spirocycles has been shown to increase aqueous solubility (by decreasing the crystal lattice energy) and improve metabolic stability compared to more traditional hydrocarbon linkers.[3]
-
Patented Use Cases: The parent 6-azaspiro[2.5]octane core has been incorporated into patented compounds, demonstrating its acceptance and utility in active drug discovery programs. For example, it is a component of certain inhibitors of KIF18A, a mitotic kinesin and a target for cancer therapy, highlighting its relevance in oncology.[11]
Conclusion
(4S)-6-Azaspiro[2.5]octan-4-ol is more than just a novel chemical entity; it is a strategic tool for the modern medicinal chemist. Its well-defined three-dimensional structure, conformational stability, and versatile functional handles provide a robust platform for the design and synthesis of next-generation therapeutics. By understanding its core chemical properties and the logic behind its synthesis and reactivity, researchers can confidently leverage this scaffold to build molecules with enhanced potency, selectivity, and drug-like characteristics, ultimately accelerating the path to new medicines.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
-
6-Azaspiro[2.5]octane. PubChem. Available at: [Link]
-
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester | CAS 147804-30-6. Dalton Research Molecules. Available at: [Link]
-
Spurlin, R. M., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 32(02), 211–214. Available at: [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available at: [Link]
-
Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(34), 8920-8921. Available at: [Link]
-
Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Publications Archive. Available at: [Link]
- US20200239441A1 - Kif18a inhibitors. Google Patents.
-
Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(30), 5449-5468. Available at: [Link]
-
6-Azaspiro[2.5]octane hydrochloride 1037834-62-0. Molbase. Available at: [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Sci-Hub. Available at: [Link]
-
Brinkmann-Chen, S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. (2024). Available at: [Link]
-
Conformational Analysis 2 PDF. Scribd. Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. (2022). Available at: [Link]
-
Conformational analysis. Chemistry LibreTexts. Available at: [Link]
-
Solutions to conformation problems. CSB/SJU. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. 6-AZASPIRO[2.5]OCTAN-4-OL HCL | CymitQuimica [cymitquimica.com]
- 6. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Solutions to conformation problems [employees.csbsju.edu]
- 9. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 10. biosynth.com [biosynth.com]
- 11. US20200239441A1 - Kif18a inhibitors - Google Patents [patents.google.com]
